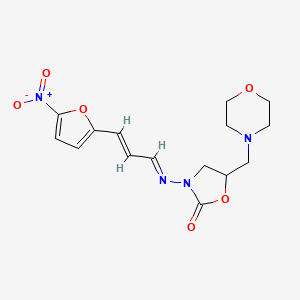![molecular formula C9H5BrF3NOS B12887597 2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12887597.png)
2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring substituted with bromomethyl and trifluoromethylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate bromomethyl and trifluoromethylthio substituents. One common method involves the reaction of 2-aminophenol with bromomethyl ketones under acidic conditions to form the benzoxazole ring . The trifluoromethylthio group can be introduced via nucleophilic substitution reactions using trifluoromethylthiolating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and substitution reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the trifluoromethylthio group.
Cyclization Reactions: The benzoxazole ring can be formed or modified through cyclization reactions involving 2-aminophenol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted benzoxazole derivatives .
Scientific Research Applications
2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, while the trifluoromethylthio group can influence the compound’s electronic properties and reactivity . These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-5-(trifluoromethylthio)benzo[d]oxazole: Similar structure but with different substitution pattern.
2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole: Chlorine instead of bromine in the methyl group.
2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole: Methylthio group instead of trifluoromethylthio.
Uniqueness
2-(Bromomethyl)-6-(trifluoromethylthio)benzo[d]oxazole is unique due to the presence of both bromomethyl and trifluoromethylthio groups, which impart distinct chemical properties and reactivity. The trifluoromethylthio group, in particular, enhances the compound’s stability and lipophilicity, making it valuable in various applications .
Properties
Molecular Formula |
C9H5BrF3NOS |
|---|---|
Molecular Weight |
312.11 g/mol |
IUPAC Name |
2-(bromomethyl)-6-(trifluoromethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5BrF3NOS/c10-4-8-14-6-2-1-5(3-7(6)15-8)16-9(11,12)13/h1-3H,4H2 |
InChI Key |
NZQXWTDPBHXYKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1SC(F)(F)F)OC(=N2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


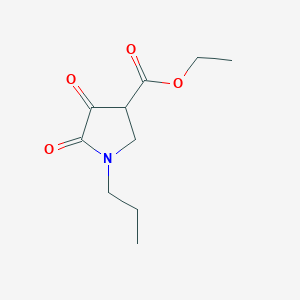
![2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12887524.png)
![Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B12887531.png)
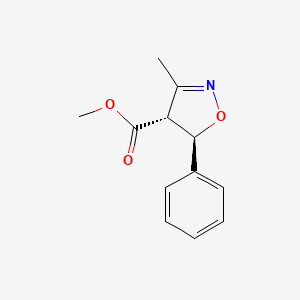
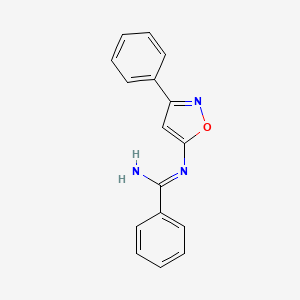
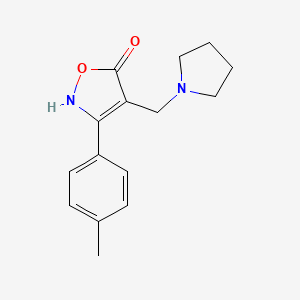
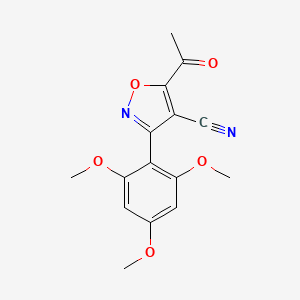
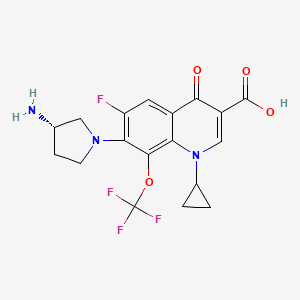

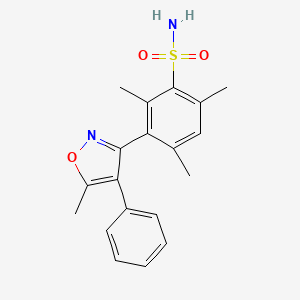
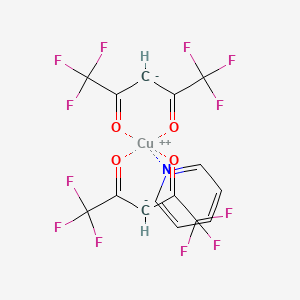
![7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine](/img/structure/B12887583.png)

